2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMVXVPTIGEJHW-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid typically involves a multi-step synthesis process One common approach is through the cyclization of suitable precursors followed by functionalization reactions
Industrial Production Methods: : On an industrial scale, the production of this compound may involve more efficient and scalable processes. These might include continuous flow chemistry techniques or the use of advanced catalytic systems to streamline the synthesis and reduce production costs. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. Reduction reactions might involve the use of sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under suitable conditions, such as the presence of a catalyst or heating.
Major Products: : The products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may lead to the formation of various functionalized derivatives.
Scientific Research Applications
Chemistry
Synthetic Applications:
- Building Block for Organic Synthesis: This compound serves as a versatile building block in organic synthesis, facilitating the development of novel piperidine derivatives and other fluorinated compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of complex molecular architectures.
Table 1: Common Reactions Involving 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |
| Substitution | Nucleophiles or electrophiles | Functionalized derivatives |
Biological Research
Biological Activity:
- Enzyme Inhibition Studies: The compound has been investigated for its potential as an inhibitor in biological systems. For instance, it may interact with specific enzymes or receptors involved in metabolic pathways, providing insights into drug mechanisms .
Case Study:
In a study examining phospholipidosis induced by various drugs, the inhibition of lysosomal phospholipase A2 (PLA2G15) was identified as a significant predictor of drug-induced toxicity. Compounds similar to this compound were shown to inhibit PLA2G15 effectively, suggesting potential applications in drug screening and toxicity prediction .
Medicinal Applications
Pharmacological Potential:
- Drug Discovery: The pharmacological properties of this compound indicate its potential as a candidate for drug development. Its unique structure may provide activity against specific biological targets, making it useful in treating various diseases .
Table 2: Potential Therapeutic Targets
| Target Type | Potential Application |
|---|---|
| Enzymes | Inhibitors for metabolic disorders |
| Receptors | Modulators for neurological conditions |
| Cancer Cells | Antitumor activity through targeted therapy |
Industrial Applications
Specialty Chemicals Production:
- The compound can be utilized in the production of specialty chemicals and agrochemicals. Its trifluoromethyl group imparts enhanced properties to materials used in various industrial applications, including coatings and polymers.
Case Study:
In industrial settings, optimizing the synthesis of this compound using continuous flow chemistry techniques has been explored to improve efficiency and reduce costs associated with traditional batch processing methods.
Mechanism of Action
The mechanism by which 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, enabling it to effectively reach and interact with its targets. The molecular pathways involved may include inhibition or activation of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
- Molecular Formula: C₁₁H₁₆F₃NO₂
- Molecular Weight : 263.25 g/mol (calculated)
- Key Features: A chiral piperidine core with stereochemistry (2S,6R). Trifluoromethyl (-CF₃) group at position 6 of the piperidine ring. Branched propanoic acid backbone with a methyl substituent.
This compound is notable for its stereochemical complexity and the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings :
Stereochemical Influence: The (2S,6R) configuration in the target compound distinguishes it from non-chiral analogs like the pyridine-based derivative (MW 233.19, ). Stereochemistry is critical for receptor binding; for example, (2S)-quizalofop-P acid exhibits herbicidal activity, while the (R)-enantiomer is inactive .
Trifluoromethyl Group Effects: The -CF₃ group in the target compound and pyrimidine analog (MW 362.30, ) enhances electronegativity and resistance to oxidative metabolism.
Backbone Variations: The branched propanoic acid structure in the target compound contrasts with the linear hydroxypropanoic acid in the nitrophenyl-formamido derivative (MW 290.18, ). Branching may improve steric hindrance, affecting enzymatic interactions.
Biological Activity
2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid is an organic compound belonging to the piperidine class. Its structural features, particularly the trifluoromethyl group, contribute to its biological activity and stability, making it a significant subject of research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and its InChI is provided as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with biological targets. These interactions can lead to modulation of enzyme activities and receptor signaling pathways.
Pharmacological Effects
Research indicates that this compound may exhibit pharmacological properties that are beneficial in treating various diseases. It has been investigated for its potential as an inhibitor in enzyme studies and as a probe for receptor interactions. Notably, compounds with similar structures have shown activity against specific targets in neurological disorders and other conditions.
Case Studies
- Inhibition Studies : A study explored the inhibitory effects of related piperidine derivatives on glycine transporters, suggesting potential applications in treating schizophrenia and other neurological disorders. The findings indicated that modifications in the piperidine structure could enhance inhibitory potency .
- Receptor Modulation : Another research effort focused on the modulation of metabotropic glutamate receptors (mGluRs). Compounds with similar trifluoromethyl substitutions were shown to affect receptor signaling pathways, indicating a potential role for this compound in neurological therapies .
Comparative Analysis of Biological Activity
| Compound Name | Target | Biological Activity | Reference |
|---|---|---|---|
| This compound | Glycine Transporter | Inhibitor | |
| Similar Piperidine Derivative | mGluRs | Modulator |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step processes that allow for the incorporation of the trifluoromethyl group. Its applications extend beyond pharmacology into organic synthesis where it serves as a building block for developing novel compounds with enhanced biological properties.
Q & A
Basic: What are the key synthetic routes for 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, and how can stereochemical purity be ensured during synthesis?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the piperidine core. Key steps include:
- Piperidine functionalization : Introducing the trifluoromethyl group at the 6-position via nucleophilic substitution or catalytic trifluoromethylation under inert conditions .
- Propanoic acid coupling : Employing esterification or amide bond formation followed by hydrolysis to yield the carboxylic acid moiety. Protecting groups (e.g., tert-butyl esters) are often used to prevent side reactions .
- Stereochemical control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using Rh or Pd catalysts) ensure the (2S,6R) configuration. Absolute configuration validation via X-ray crystallography or NMR coupling constants is critical .
Basic: Which spectroscopic methods are most effective for characterizing this compound, especially regarding its stereoisomeric configuration?
Answer:
- NMR : - and -NMR confirm regiochemistry and trifluoromethyl placement. Coupling constants (e.g., in piperidine) help assign stereochemistry .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O peaks (~1700 cm) verify functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry and molecular conformation .
- Chiral HPLC/MS : Quantifies enantiomeric excess and detects minor stereoisomers .
Advanced: How can researchers resolve contradictions in bioactivity data across different studies involving this compound?
Answer:
Contradictions often arise from:
- Variability in enantiomeric purity : Re-evaluate stereochemical integrity using chiral separation methods and compare results under standardized conditions .
- Assay conditions : Control variables like pH, solvent (DMSO vs. aqueous buffers), and cell line/pathogen strain specificity. Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .
- Metabolic interference : Conduct stability studies in biological matrices (e.g., plasma) to identify degradation products that may alter activity .
Advanced: What computational approaches are suitable for predicting the metabolic pathways of this compound?
Answer:
- Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock Vina .
- QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with metabolic clearance rates .
- In silico metabolite prediction : Tools like GLORY or Meteor identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Basic: What are common impurities or degradation products associated with this compound, and how are they quantified?
Answer:
- Impurities : Include des-trifluoromethyl analogs, racemized stereoisomers, and esterified byproducts. Synthesize reference standards (e.g., Imp. A–N in EP monographs) for spiked recovery experiments .
- Degradation products : Oxidative products (e.g., carboxylic acid derivatives) form under accelerated stability testing (40°C/75% RH). Quantify via HPLC-UV with gradient elution (C18 columns, 0.1% TFA in mobile phase) .
Advanced: How can enantiomeric excess be optimized during large-scale synthesis of this chiral compound?
Answer:
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions to enhance enantioselectivity (>95% ee) .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization-induced dynamic resolution (CIDR) : Leverage differential solubility of enantiomers in specific solvents (e.g., ethanol/water mixtures) .
Basic: What are the critical parameters in designing a stability study for this compound under various storage conditions?
Answer:
- Temperature/humidity : Test under ICH guidelines (25°C/60% RH for long-term; 40°C/75% RH for accelerated) .
- Light exposure : Use USP light cabinets to assess photodegradation. Protect with amber glass or aluminum foil .
- Analytical endpoints : Monitor purity (HPLC), stereochemical integrity (chiral HPLC), and moisture content (Karl Fischer titration) .
Advanced: What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
Answer:
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm direct enzyme interaction .
- Site-directed mutagenesis : Identify critical residues in the enzyme active site by comparing wild-type vs. mutant IC values .
- Molecular dynamics simulations : Model ligand-enzyme complexes over time to predict binding stability and conformational changes .
Basic: How does the presence of the trifluoromethyl group influence the compound's physicochemical properties?
Answer:
- Lipophilicity : The trifluoromethyl group increases logP by ~0.9, enhancing membrane permeability .
- Metabolic stability : The C-F bond resists oxidative metabolism, prolonging half-life in vivo .
- Acidity : The electron-withdrawing effect lowers the pKa of the carboxylic acid (~2.5), favoring ionization at physiological pH .
Advanced: How can in vitro and in vivo data discrepancies regarding this compound's pharmacokinetics be reconciled?
Answer:
- Protein binding assays : Measure free fraction in plasma (e.g., via equilibrium dialysis) to adjust in vitro IC values .
- PBPK modeling : Integrate in vitro permeability (Caco-2), metabolic stability (microsomes), and tissue distribution data to predict in vivo exposure .
- Species-specific metabolism : Compare metabolite profiles across species (e.g., human vs. rodent hepatocytes) to identify interspecies differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
